Di-tert-butyl [4-(diphenylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]propanedioate
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Overview
Description
1,3-DI-TERT-BUTYL 2-[4-(DIPHENYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE is a complex organic compound that features a triazine ring substituted with diphenylamino and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-TERT-BUTYL 2-[4-(DIPHENYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE typically involves multi-step organic reactions The triazine core can be constructed through a series of nucleophilic substitutions and cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, high-purity reagents, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-DI-TERT-BUTYL 2-[4-(DIPHENYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1,3-DI-TERT-BUTYL 2-[4-(DIPHENYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-DI-TERT-BUTYL 2-[4-(DIPHENYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butylbenzene: Shares the tert-butyl groups but lacks the triazine core and other substituents.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains tert-butyl groups and a bipyridyl structure, used as a ligand in coordination chemistry.
Uniqueness
1,3-DI-TERT-BUTYL 2-[4-(DIPHENYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE is unique due to its specific combination of functional groups and the triazine core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C30H37N5O5 |
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Molecular Weight |
547.6 g/mol |
IUPAC Name |
ditert-butyl 2-[4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]propanedioate |
InChI |
InChI=1S/C30H37N5O5/c1-29(2,3)39-25(36)23(26(37)40-30(4,5)6)24-31-27(34-17-19-38-20-18-34)33-28(32-24)35(21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,23H,17-20H2,1-6H3 |
InChI Key |
AMMWBZTVAROQLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N4CCOCC4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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